Cas no 1806381-95-2 (2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one)
2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one
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- Inchi: 1S/C11H9BrF4O2/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)18-11(15)16/h2-5,10-11H,1H3
- InChI Key: WUUSHAVRWMRAMH-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=C(C(F)F)C=1)OC(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 288
- XLogP3: 4.3
- Topological Polar Surface Area: 26.3
2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013294-1g |
2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one |
1806381-95-2 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one
Introduction to 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one (CAS No. 1806381-95-2)
2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806381-95-2, is characterized by its complex aromatic structure, which includes both bromine and fluorine substituents. These elements contribute to its unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one consists of a phenyl ring substituted with two fluorine atoms at the 3rd and 5th positions, an oxygen-containing group at the 3rd position in the form of a difluoromethoxy group, and a bromine atom at the 1st position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and potential applications in drug design.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of pharmacologically active agents. The presence of both bromine and fluorine atoms makes it an attractive candidate for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct complex heterocyclic frameworks, which are often found in therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that modulate biological pathways associated with neurological disorders. The structural features of 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one suggest that it may have potential applications in this area. Specifically, the difluoromethoxy group has been shown to enhance metabolic stability and bioavailability, while the bromine atom can serve as a handle for further derivatization. These properties make it a promising candidate for the discovery of novel neuroactive compounds.
Furthermore, the compound's ability to act as a precursor for more complex molecules has been explored in several cutting-edge research studies. For instance, researchers have utilized derivatives of this compound to develop inhibitors targeting specific enzymes involved in cancer metabolism. The fluorinated aromatic ring system is particularly noteworthy, as fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The synthesis of 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the bromination of a suitable precursor, followed by selective functionalization at the aromatic ring using fluorinating agents and protecting groups. This synthetic route underscores the compound's importance as a versatile intermediate in pharmaceutical synthesis.
Recent advancements in computational chemistry have also contributed to our understanding of how 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one behaves in biological systems. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. These insights are crucial for designing more effective derivatives with enhanced binding affinity and selectivity.
The pharmaceutical industry has taken notice of these findings, leading to increased investment in research focused on this class of compounds. Several academic institutions and biotechnology companies are currently exploring novel derivatives of 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one with the aim of identifying new therapeutic candidates. This trend reflects the growing recognition of fluorinated aromatic compounds as key players in modern drug discovery.
In conclusion, 2-Bromo-1-(3-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-1-one (CAS No. 1806381-95-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic utility make it an invaluable tool for researchers developing new drugs targeting neurological and other diseases. As our understanding of its properties continues to grow, it is likely that this compound will play an even greater role in future medicinal research endeavors.
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